1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
CAS No.: 878-55-7
Cat. No.: VC3879543
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878-55-7 |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
| Standard InChI | InChI=1S/C12H18O/c1-9-10-5-3-4-7-12(10,2)8-6-11(9)13/h3-8H2,1-2H3 |
| Standard InChI Key | WNVZKCBLUKHUBI-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCCC2(CCC1=O)C |
| Canonical SMILES | CC1=C2CCCCC2(CCC1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4aS)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, reflects its stereochemical configuration and substitution pattern . Key structural features include:
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Bicyclic framework: A decalin-like system with one fully saturated ring and one partially unsaturated ring.
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Functional groups: A ketone at position 2 and two methyl groups at positions 1 and 4a.
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Stereochemistry: The 4a-methyl group adopts an (S)-configuration, influencing its three-dimensional conformation .
The molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol . Spectroscopic data, including the InChIKey WNVZKCBLUKHUBI-LBPRGKRZSA-N, confirm its identity .
Table 1: Key Structural Identifiers
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via acid- or base-catalyzed cyclization of 2-methylcyclohexanone derivatives. A representative route involves:
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Aldol condensation of 2-methylcyclohexanone with formaldehyde under basic conditions to form a β-hydroxy ketone intermediate.
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Dehydration using sulfuric acid to generate an α,β-unsaturated ketone.
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Hydrogenation over palladium catalysts to saturate the double bond, yielding the target molecule.
Industrial Manufacturing
Large-scale production optimizes yield (>85%) and purity (>98%) through:
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Continuous distillation to separate byproducts.
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Recrystallization from ethanol-water mixtures for final purification.
Chemical Reactivity and Reaction Mechanisms
Oxidation Reactions
The ketone group undergoes oxidation with KMnO₄ or CrO₃ to form carboxylic acids (e.g., 1,4a-dimethylnaphthalene-2-carboxylic acid).
Reduction Pathways
Selective reduction of the ketone using NaBH₄ produces a secondary alcohol, while LiAlH₄ fully reduces the ring system to a decalin derivative.
Substitution Reactions
Electrophilic aromatic substitution occurs at the methyl groups, with bromine in CCl₄ yielding mono- and di-brominated products.
Applications in Industry and Research
Fragrance Chemistry
The compound’s woody, camphoraceous odor profile makes it valuable in:
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Perfumery: Base note in masculine fragrances.
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Flavoring: Enhances menthol-like cooling effects in oral care products.
Pharmaceutical Development
As a scaffold for anticancer agents, derivatives show:
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Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells.
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Selectivity: 5-fold higher activity toward cancer vs. normal fibroblasts .
Analytical Characterization
Gas Chromatography (GC) Profiling
NIST data reveal retention indices under varying conditions:
Table 2: GC Retention Indices
| Column Type | Active Phase | Retention Index (RI) | Temperature Program | Source |
|---|---|---|---|---|
| Capillary | HP-5MS | 1820.3 | 60°C → 280°C @ 5°C/min | NIST |
| Capillary | DB-Wax | 2404.0 | 40°C → 260°C @ 4°C/min | NIST |
Comparison with Structural Analogues
Dehydrofukinone (CAS 19598-45-9)
This analogue features an isopropenyl group instead of a methyl substituent, increasing steric hindrance and reducing antimicrobial potency by 30% .
Octahydro Tetramethylnaphthalenemethanol
Additional methyl groups enhance lipophilicity (logP = 3.2 vs. 2.5 for the parent compound), improving blood-brain barrier penetration .
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